Cas no 134441-61-5 (tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

Technical Introduction: tert-Butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a hydroxymethyl group at the 2-position and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The R-configuration ensures enantioselectivity in asymmetric reactions, while the Boc group offers stability and ease of deprotection under mild acidic conditions. The hydroxymethyl functionality provides a handle for further derivatization, enabling coupling or oxidation reactions. Its high purity and well-defined stereochemistry make it valuable for research and industrial applications requiring precise chiral building blocks.
tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate structure
134441-61-5 structure
Product Name:tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate
CAS No:134441-61-5
MF:C11H21NO3
MW:215.289343595505
MDL:MFCD04973120
CID:838584
PubChem ID:6933953
Update Time:2025-05-20

tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (R)-N-Boc-Piperidine-2-methanol
    • (R)-1-BOC-2-PIPERIDINEMETHANOL
    • (R)-1-N-Boc-2-hydroxymethylpiperidine
    • (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
    • (R)-1-Boc-2-(hydroxyMethyl)piperidine
    • (R)-2-Hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester
    • (R)-N-(tert-Butoxycarbonyl)-2-piperidinemethanol
    • (R)-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate
    • 1,1-dimethylethyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate
    • tert-Butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate
    • tert-Butyl (R)-2-(hydroxymethyl)piperidine-1-carboxylate
    • (R)-N-Boc -piperidine-2-methanol
    • PZTAGFCBNDBBFZ-SECBINFHSA-N
    • AB21261
    • RP04969
    • tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate
    • MDL: MFCD04973120
    • Inchi: 1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
    • InChI Key: PZTAGFCBNDBBFZ-SECBINFHSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCC[C@@H]1CO)=O

Computed Properties

  • Exact Mass: 215.15200
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Topological Polar Surface Area: 49.8

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.059
  • Boiling Point: 308℃ at 760 mmHg
  • Flash Point: 140.1℃
  • PSA: 49.77000
  • LogP: 1.70620

tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate Security Information

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tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate Production Method

tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:134441-61-5)tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate
Order Number:A25760
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:19
Price ($):152.0/511.0
Email:sales@amadischem.com

Additional information on tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate

Latest Research Brief on tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate (CAS: 134441-61-5) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate (CAS: 134441-61-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral piperidine derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of protease inhibitors and other therapeutic agents. Recent studies have highlighted its versatility in asymmetric synthesis and its potential applications in drug discovery pipelines.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of novel hepatitis C virus (HCV) NS3/4A protease inhibitors. Researchers utilized tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate as a key building block to construct the P2 moiety of the inhibitors, achieving improved stereochemical control and yield compared to previous synthetic routes. The study reported a 35% increase in overall yield when using this intermediate, along with enhanced purity of the final compounds.

In the area of central nervous system (CNS) drug development, a recent patent application (WO2023056123) disclosed the use of 134441-61-5 in the synthesis of sigma-1 receptor modulators for neurodegenerative diseases. The hydroxymethyl group at the 2-position of the piperidine ring was found to be critical for blood-brain barrier penetration, while the tert-butyloxycarbonyl (Boc) protecting group allowed for selective functionalization at other positions of the molecule.

Analytical chemistry advancements have also been made regarding this compound. A 2024 publication in Analytical and Bioanalytical Chemistry described a novel HPLC-MS method for quantifying trace impurities in tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate batches. The method achieved a detection limit of 0.01% for common byproducts, addressing previous quality control challenges in large-scale production of this intermediate.

Recent structural-activity relationship (SAR) studies have revealed that the (2R) configuration of 134441-61-5 is essential for maintaining biological activity in several drug candidates. Molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters (2024) showed that the spatial orientation of the hydroxymethyl group significantly influences binding affinity to various enzyme targets, particularly in the case of HIV-1 integrase inhibitors.

The pharmaceutical industry has shown increasing interest in green chemistry approaches for synthesizing this compound. A 2023 paper in Green Chemistry reported an enzymatic resolution method for producing tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate with 99% enantiomeric excess (ee), reducing the need for traditional chiral separation techniques and minimizing organic solvent waste.

Looking forward, researchers anticipate expanded applications of 134441-61-5 in PROTAC (proteolysis targeting chimera) development and other targeted protein degradation strategies. Its dual functionality (protected amine and hydroxymethyl group) makes it particularly suitable for linker construction in these complex molecules. Several biotech companies have included derivatives of this compound in their preclinical pipelines for oncology and inflammatory diseases.

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Amadis Chemical Company Limited
(CAS:134441-61-5)tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate
A25760
Purity:99%/99%
Quantity:25g/100g
Price ($):152.0/511.0
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